4-Chloro-2,6-difluorobenzoic acid
Overview
Description
4-Chloro-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 2, and 6 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Scientific Research Applications
4-Chloro-2,6-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
4-Chloro-2,6-difluorobenzoic acid is associated with several hazard statements including H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261-P301+P312-P302+P352-P304+P340-P305+P351+P338, suggesting measures to prevent or respond to exposure .
Mechanism of Action
Target of Action
It is used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the cell.
Mode of Action
It’s known that it can react with substituted 2-hydroxy acetophenones in the presence of pocl3 to afford 2-acetylphenyl-4-chloro-2,5-difluorobenzoate . This suggests that it may act as a precursor in the synthesis of other compounds.
Biochemical Pathways
Its ability to react with substituted 2-hydroxy acetophenones suggests that it may be involved in the biochemical pathways related to these compounds .
Result of Action
Its use in proteomics research suggests that it may have effects at the protein level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-difluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the reaction of 4-chlorobenzoic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure consistency and cost-effectiveness. The process may include steps such as chlorination, fluorination, and purification through crystallization or distillation. The use of advanced equipment and technology helps in achieving high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-difluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
- 4-Chloro-2,5-difluorobenzoic acid
Uniqueness
4-Chloro-2,6-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
4-chloro-2,6-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJKTGPZLLGECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590643 | |
Record name | 4-Chloro-2,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196194-58-8 | |
Record name | 4-Chloro-2,6-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196194-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 196194-58-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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